molecular formula C16H17NO2S B6574850 2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide CAS No. 1207059-04-8

2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide

Cat. No.: B6574850
CAS No.: 1207059-04-8
M. Wt: 287.4 g/mol
InChI Key: YAKQEFMMLDDAHY-UHFFFAOYSA-N
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Description

2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phenoxy group, a thiophene ring, and a cyclopropyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide typically involves multiple steps, including the formation of the cyclopropyl moiety, the introduction of the thiophene ring, and the attachment of the phenoxy group. Common synthetic routes may involve:

    Cyclopropyl Formation: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Thiophene Introduction: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, where thiophene boronic acids react with halogenated intermediates.

    Phenoxy Group Attachment: The phenoxy group can be introduced through nucleophilic substitution reactions, where phenol reacts with suitable electrophilic intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in π-π interactions with aromatic residues, while the thiophene ring can participate in electron-donating or withdrawing interactions. The cyclopropyl moiety can provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxyacetamide: Lacks the cyclopropyl and thiophene moieties, making it less versatile.

    N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide: Lacks the phenoxy group, reducing its potential for π-π interactions.

    2-phenoxy-N-{[1-(phenyl)cyclopropyl]methyl}acetamide: Replaces the thiophene ring with a phenyl group, altering its electronic properties.

Uniqueness

2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide stands out due to its combination of a phenoxy group, a thiophene ring, and a cyclopropyl moiety. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

2-phenoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-15(11-19-13-5-2-1-3-6-13)17-12-16(8-9-16)14-7-4-10-20-14/h1-7,10H,8-9,11-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKQEFMMLDDAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)COC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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